![molecular formula C6H4INO2 B176809 6-Iodonicotinic acid CAS No. 13054-02-9](/img/structure/B176809.png)
6-Iodonicotinic acid
Overview
Description
6-Iodonicotinic acid is a chemical compound with the molecular weight of 249.01 . Its IUPAC name is 6-iodonicotinic acid . The InChI code for this compound is 1S/C6H4INO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) .
Molecular Structure Analysis
The molecular structure of 6-Iodonicotinic acid is represented by the formula C6H4INO2 . This indicates that the compound is composed of six carbon atoms, four hydrogen atoms, one iodine atom, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
6-Iodonicotinic acid is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Antitumoral Properties
6-Iodonicotinic acid derivatives, like 6-iodolactone, exhibit significant roles in antitumoral activities. Studies have identified these derivatives as potential mediators in the autoregulation of the thyroid gland. They demonstrate antiproliferative and apoptotic effects in thyrocytes and might exert similar actions in other extrathyroidal tissues such as the mammary gland, prostate, colon, and the nervous system. In mammary cancer models, these iodinated compounds have been observed after iodine supplement, acting as activators of peroxisome proliferator-activated receptor type gamma (PPARγ). This suggests their potential use in cancer therapy, particularly as a coadjutant treatment to decrease tumor progression and prevent chemoresistance (Nava-Villalba & Aceves, 2014).
Brain and Adrenal Gland Accumulation
Research involving radioiodinated-5-iodonicotine has shown that this compound accumulates rapidly in the brain and the adrenal gland of rats. The highest uptake of radioactivity in these organs was observed shortly after administration. These findings indicate the potential of 5-iodonicotinic acid derivatives for studying brain and adrenal gland functions (Chan et al., 1983).
Metabolism of Arachidonic Acid
Studies have demonstrated that in the presence of iodide and hydrogen peroxide, thyroid peroxidase enzymes can convert arachidonic acid into several iodinated products, including iodolactone. This suggests a new pathway in the metabolism of arachidonic acid, which could have significant implications for understanding thyroid gland functions and potentially in treating thyroid-related disorders (Boeynaems & Hubbard, 1980).
Safety And Hazards
The safety data sheet for a similar compound, Nicotinic acid, indicates that it can cause serious eye irritation and is harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing eye protection, and seeking medical advice if eye irritation persists . It’s important to note that safety data can vary between different compounds and specific data for 6-Iodonicotinic acid should be consulted where available .
properties
IUPAC Name |
6-iodopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGJGRDGMJRQAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356040 | |
Record name | 6-Iodonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodonicotinic acid | |
CAS RN |
13054-02-9 | |
Record name | 6-Iodonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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